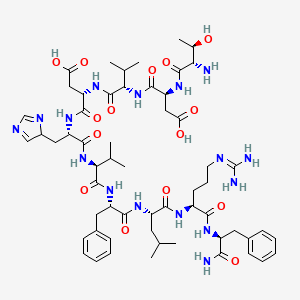

H-Thr-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2

Description

Propriétés

Numéro CAS |

143458-86-0 |

|---|---|

Formule moléculaire |

C58H86N16O15 |

Poids moléculaire |

1247.4 g/mol |

Nom IUPAC |

(3S)-3-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C58H86N16O15/c1-29(2)21-38(50(82)66-36(19-14-20-64-58(61)62)49(81)67-37(48(60)80)22-33-15-10-8-11-16-33)68-51(83)39(23-34-17-12-9-13-18-34)71-56(88)46(30(3)4)73-53(85)40(24-35-27-63-28-65-35)69-52(84)41(25-43(76)77)72-57(89)47(31(5)6)74-54(86)42(26-44(78)79)70-55(87)45(59)32(7)75/h8-13,15-18,27-32,36-42,45-47,75H,14,19-26,59H2,1-7H3,(H2,60,80)(H,63,65)(H,66,82)(H,67,81)(H,68,83)(H,69,84)(H,70,87)(H,71,88)(H,72,89)(H,73,85)(H,74,86)(H,76,77)(H,78,79)(H4,61,62,64)/t32-,36+,37+,38+,39+,40+,41+,42+,45+,46+,47+/m1/s1 |

Clé InChI |

XYBRAEZMEMTADX-XESIXFTMSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3C=NC=N3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

TDVDXVFLRF |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

dromyosuppressin Neb-MS neomyosuppressin Thr-Asp-Val-Asp-His-Val-Phe-Leu-Arg-PheNH2 threonyl-aspartyl-valyl-aspartyl-histidyl-valyl-phenylalanyl-leucyl-arginyl-phenylalanine amide |

Origine du produit |

United States |

Discovery and Structural Elucidation of Neomyosuppressin

Initial Isolation and Bioactivity-Guided Purification from Neobellieria bullata Head Extracts

The initial discovery of neomyosuppressin stemmed from the investigation of biological activity in extracts of the grey fleshfly, Neobellieria bullata. Researchers focused on head extracts of the flies, as these tissues are known to be rich in neuropeptides. A key characteristic monitored during the isolation process was the peptide's strong inhibitory activity on spontaneous visceral muscle movement. nih.govscispace.com This bioactivity served as a guide throughout the purification steps, ensuring that the fractions containing the target peptide were identified and carried forward. Extracts from 42,000 heads of 7-10 day old male and female flies were utilized for this purpose. scispace.com The heads were homogenized and extracted in a methanol/water/acetic acid mixture. scispace.com Subsequent prepurification was performed using Sep-pak cartridges. scispace.com

Determination of Neomyosuppressin Primary Structure (Thr-Asp-Val-Asp-His-Val-Phe-Leu-Arg-PheNH2)

Through a combination of amino acid sequencing and subsequent verification by peptide synthesis, the primary structure of neomyosuppressin was determined to be a decapeptide with the sequence Thr-Asp-Val-Asp-His-Val-Phe-Leu-Arg-PheNH2. nih.govscispace.com This novel peptide was subsequently termed neomyosuppressin or Neb-MS. nih.govscispace.com The determination of this specific sequence was crucial for understanding its chemical nature and for further investigations into its function and distribution. The determined molecular weight for the non-amidated peptide was approximately 1138. scispace.com The amidated form was confirmed through synthesis and comparison of bioactivity. scispace.com

The primary structure can be represented as follows:

| Amino Acid | Abbreviation | Position |

| Threonine | Thr | 1 |

| Aspartic acid | Asp | 2 |

| Valine | Val | 3 |

| Aspartic acid | Asp | 4 |

| Histidine | His | 5 |

| Valine | Val | 6 |

| Phenylalanine | Phe | 7 |

| Leucine | Leu | 8 |

| Arginine | Arg | 9 |

| Phenylalanine | PheNH2 | 10 |

Neomyosuppressin belongs to the FMRFamide-like peptide family, characterized by a common C-terminal RFamide motif. scispace.comnih.govnih.gov Specifically, it is classified as a myosuppressin, a group of insect neuropeptides generally known for inhibiting visceral muscle activity. nih.govresearchgate.netresearchgate.net

Methodological Approaches in Neomyosuppressin Structural Characterization

The structural characterization of neomyosuppressin relied on established biochemical techniques commonly used for peptide analysis.

High-Performance Liquid Chromatography (HPLC) played a vital role in the purification of neomyosuppressin from the complex head extracts of Neobellieria bullata. scispace.com Consecutive HPLC purification steps were employed, with the biological activity of the samples being monitored throughout the process using heterologous bioassay systems. nih.govscispace.com This bioactivity-guided approach allowed researchers to track the inhibitory activity and isolate the fraction containing neomyosuppressin. Various HPLC columns and solvent systems were utilized to achieve sufficient purity for structural analysis. scispace.com For instance, fractionation on Supelcosil K-8 and Waters Protein Pak columns was part of the purification scheme. scispace.com

Amino acid sequencing, specifically utilizing the Edman degradation method, was a key technique in determining the primary structure of neomyosuppressin. nih.govscispace.comisyslab.infoisyslab.info Edman degradation is a method that sequentially removes the N-terminal amino acid residue from a peptide, allowing for its identification. wikipedia.orgcreative-proteomics.comcreative-biolabs.com This process was repeated to determine the sequence of amino acids in the purified peptide. wikipedia.orgnih.gov The amino acid analysis of the purified peptide was also performed to confirm its composition. scispace.com

Following the determination of the amino acid sequence through analytical methods, de novo peptide synthesis was performed to chemically synthesize a peptide with the proposed structure. nih.govscispace.comthermofisher.com This synthetic neomyosuppressin was then compared to the naturally isolated peptide. Verification by peptide synthesis confirmed the accuracy of the determined primary structure. nih.govscispace.comresearchgate.net The synthetic peptide's biological activity profile was compared to that of the natural peptide, further validating the structural determination. scispace.com De novo peptide synthesis is a valuable tool in peptide research for confirming sequences and producing material for further study. nih.govrki.denih.govresearchgate.net

Molecular Biology and Genetic Basis of Neomyosuppressin and Its Receptors

Neomyosuppressin Gene Identification and Molecular Cloning

Neomyosuppressin itself is a decapeptide with the amino acid sequence TDVDHVFLRFamide nih.govuni-freiburg.de. Its isolation and sequencing from head extracts of Neobellieria bullata provided the initial molecular identification of this specific myosuppressin peptide nih.govuni-freiburg.de. This peptide is identical in structure to the myosuppressin found in Drosophila melanogaster, known as dromyosuppressin (DMS).

While the neomyosuppressin peptide was isolated and characterized biochemically, the gene encoding myosuppressins, including the sequence corresponding to neomyosuppressin, has been identified and cloned in various insect species. These studies have revealed that myosuppressins are synthesized as part of a larger precursor protein. For instance, the gene for leucomyosuppressin (B1674809), a related myosuppressin, has been characterized in cockroaches like Blattella germanica and Diploptera punctata. Similarly, myosuppressin precursor genes have been identified in Manduca sexta and Pseudaletia unipuncta, and the myosuppressin gene in Lepeophtheirus salmonis has been identified and sequenced. The identification of these genes typically involves techniques such as cDNA cloning and database searches using known peptide sequences or homologous genes from other species.

Studies on myosuppressin precursor genes in various insects indicate a common organizational principle. These genes encode a prepropeptide that contains the sequence of the mature myosuppressin peptide flanked by sites for proteolytic cleavage. For example, the cDNA encoding the leucomyosuppressin precursor in Blattella germanica is 750 nucleotides long and contains an open reading frame encoding a 96-amino acid precursor with the leucomyosuppressin sequence located at the C-terminal end, bordered by potential proteolytic cleavage sites (KR and RRR). The gene encoding myosuppressin in Lepeophtheirus salmonis has a deduced open reading frame of 414 nucleotides, encoding a prepropeptide of 137 amino acid residues. This prepropeptide contains a signal peptide and the myosuppressin decapeptide sequence flanked by tribasic (KRK) and dibasic (KR) proteolytic processing sites. While specific details on the genomic organization of the Neobellieria bullata neomyosuppressin gene are not explicitly detailed in the provided search results, it is consistent with the understanding that neomyosuppressin is derived from a precursor protein encoded by a gene with a similar organizational structure to those characterized in other insects.

The biosynthesis of active neuropeptides, including neomyosuppressin, involves extensive post-translational modification of the precursor protein. Following synthesis, the prepropeptide enters the secretory pathway, where the signal peptide is cleaved. The propeptide then undergoes proteolytic cleavage at specific sites, typically marked by basic amino acid residues (e.g., Lys-Arg, Arg-Arg). These cleavages release the mature peptide sequence. For myosuppressins, including neomyosuppressin (TDVDHVFLRFamide), the C-terminal glycine (B1666218) residue in the precursor is typically amidated to form the biologically active RFamide motif. This amidation is a crucial step for the peptide's activity. The deduced amino acid sequence of the myosuppressin precursor in Lepeophtheirus salmonis shows the decapeptide sequence flanked by these processing sites, including a glycine residue for amidation. This general process of signal peptide cleavage, proteolytic processing, and amidation is presumed to occur for the neomyosuppressin prepropeptide in Neobellieria bullata to yield the mature TDVDHVFLRFamide peptide.

Myosuppressin Receptor Gene Identification and Characterization

The physiological effects of myosuppressins are mediated through their interaction with specific receptors. The genes encoding myosuppressin receptors have been identified and characterized in several insect species, notably Drosophila melanogaster and Anopheles gambiae nih.gov. In Drosophila, two genes, CG8985 and CG13803, were predicted to encode G protein-coupled receptors (GPCRs) and were subsequently identified as myosuppressin receptors nih.gov. A probable myosuppressin receptor sequence has also been identified in the malaria mosquito Anopheles gambiae nih.gov. Furthermore, a receptor for an unusual myosuppressin has been identified and characterized in the blood-feeding bug Rhodnius prolixus.

The identification of myosuppressin receptor genes was followed by their molecular cloning and functional expression to confirm their ligand specificity and signaling properties nih.gov. In the case of Drosophila, the cDNAs corresponding to the CG8985 and CG13803 genes were cloned and expressed in Chinese hamster ovary (CHO) cells nih.gov. Functional assays demonstrated that these cloned receptors were activated by low concentrations of Drosophila myosuppressin (TDVDHVFLRFamide), the peptide identical to neomyosuppressin nih.gov. Other tested Drosophila neuropeptides did not activate these receptors, indicating their specificity for myosuppressin nih.gov. Similarly, the cloned receptor from Rhodnius prolixus was functionally expressed and confirmed to be activated by Rhodnius prolixus myosuppressin. These functional expression studies are crucial for validating the identity of neuropeptide receptors and characterizing their pharmacological profiles.

Myosuppressin receptors belong to the large superfamily of G protein-coupled receptors (GPCRs) uni-freiburg.de. GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses through their interaction with heterotrimeric G proteins. Based on sequence similarity and phylogenetic analysis, insect neuropeptide GPCRs are typically classified into different families, often related to the rhodopsin-like (Family A) or secretin-like (Family B) GPCRs. Drosophila myosuppressin receptors (DrmMS-Rs), encoded by CG8985 and CG13803, are classified as members of the rhodopsin family A receptors. They contain characteristic GPCR features and molecular switches involved in receptor activation upon ligand binding. This classification places myosuppressin receptors within a well-established family of signaling molecules, providing a framework for understanding their structure and function.

Transcriptional and Translational Regulation of Neomyosuppressin System Components

The regulation of the neomyosuppressin signaling system occurs at both the transcriptional and translational levels, controlling the abundance of the neomyosuppressin peptide and its receptors. Transcriptional regulation involves the control of gene expression at the DNA to RNA step, influenced by transcription factors and other regulatory elements that determine when and where the neomyosuppressin and myosuppressin receptor genes are transcribed. Studies in Drosophila have shown differential expression patterns for the two myosuppressin receptors, with one transcript mainly present in the body and the other mainly in the head, suggesting tissue-specific transcriptional regulation nih.gov.

Translational regulation controls protein synthesis from mRNA. This can involve mechanisms that affect mRNA stability, transport, and the efficiency of translation. Post-transcriptional regulation, which includes translational control, plays a significant role in shaping tissue-specific proteomes. While specific details on the transcriptional and translational regulation of the neomyosuppressin gene in Neobellieria bullata or its receptors are not extensively detailed in the provided search results, the expression of myosuppressin and its receptors is known to be regulated in response to physiological cues in other insect systems. This suggests that similar regulatory mechanisms are likely at play in controlling the neomyosuppressin system, ensuring appropriate levels of the peptide and its receptors to modulate muscle activity and other physiological processes.

Summary Table of Key Molecular Components

| Component | Organism(s) Where Studied | Key Characteristics |

| Neomyosuppressin (Peptide) | Neobellieria bullata, Drosophila melanogaster (as DMS) | Decapeptide: TDVDHVFLRFamide, Myoinhibitory activity |

| Myosuppressin Precursor | Blattella germanica, Diploptera punctata, L. salmonis | Contains mature peptide sequence flanked by proteolytic cleavage sites, Signal peptide |

| Myosuppressin Receptor 1 | Drosophila melanogaster (CG8985) | GPCR, Activated by myosuppressin |

| Myosuppressin Receptor 2 | Drosophila melanogaster (CG13803) | GPCR, Activated by myosuppressin |

| Myosuppressin Receptor | Anopheles gambiae, Rhodnius prolixus | GPCR, Activated by myosuppressin |

Cellular and Subcellular Localization of Neomyosuppressin

Neomyosuppressin Immunoreactivity in the Central Nervous System (CNS)

Myosuppressin-like immunoreactivity is extensively observed in various regions of the insect brain and central nervous system. psu.educsic.espnas.orgnih.govresearchgate.netresearchgate.net Investigations employing immunohistochemistry and in situ hybridization techniques have confirmed the presence of myosuppressins within both the central and stomatogastric nervous systems. csic.es

Identification of Neomyosuppressin-Expressing Neuronal Populations

Specific neuronal populations within the CNS are responsible for expressing neomyosuppressin and other myosuppressins. In Drosophila, myosuppressin (Ms)-positive neurons are situated in the pars intercerebralis (PI) and the Hypocerebral Ganglion (HCG). sdbonline.org In adult flies, two distinct populations of PI Ms neurons are identified based on cell size: one comprising 18 large cells and another with 12 smaller cells. sdbonline.org A subset of PI Ms neurons also exhibits co-expression of the Taotie-GAL4 marker. sdbonline.org Furthermore, a portion of HCG Ms-expressing neurons provides innervation to the crop, while another fraction projects locally within the ganglion. sdbonline.org In Periplaneta americana, myosuppressin is among the neuropeptides synthesized in the pars intercerebralis. biorxiv.org Both myosuppressin and sk genes are expressed in neurosecretory cells located in the pars intercerebralis of the protocerebrum, extending projections to the retrocerebral complex (RCC) via NCC-1. acs.org Leucomyosuppressin (B1674809) (LMS) is broadly localized within the central nervous system of Blattella germanica. psu.edu

Mapping of Neural Projections and Innervation Patterns

Neurons expressing myosuppressins extend projections that innervate a variety of central and peripheral targets. In Drosophila, Ms neurons originating in the PI and HCG innervate the crop and anterior midgut. sdbonline.org Myosuppressin innervation has also been documented in the hindgut, rectal ampulla, and heart of Drosophila. sdbonline.org Studies in blowflies using myosuppressin-specific antisera have revealed staining in brain cells with immunoreactive processes that uniquely project to and innervate either the gastrointestinal tract or the cardiovascular system, suggesting independent neural control over gut motility and heart rate. nih.gov Immunoreactive myosuppressin processes originating in the CNS have been observed to innervate the blowfly gut. nih.gov In Periplaneta americana, neurosecretory cells in the pars intercerebralis expressing insulin-related peptides project to the corpora cardiaca. biorxiv.org Male crickets (Gryllus bimaculatus) show male-specific expression of myosuppressin-expressing cells in the terminal abdominal ganglion. nih.gov

Peripheral Tissue Distribution of Myosuppressins

Myosuppressins are present in various peripheral tissues, where they exert their characteristic myoinhibitory effects. nih.govscispace.compsu.edunih.govfrontiersin.org

Gastrointestinal Tract Localization of Myosuppressins (e.g., Midgut, Hindgut, Crop, Rectum)

Myosuppressin peptides are localized within the stomatogastric nervous system and in endocrine cells of the midgut. psu.edubiologists.comcsic.escdnsciencepub.comfrontiersin.org Their presence in both the CNS and midgut endocrine cells leads to their classification as brain/gut peptides in insects. biologists.com Immunohistochemical studies in Rhodnius prolixus using anti-RFamide antibodies have shown immunostained processes projecting to the hindgut and positive staining in endocrine-like cells distributed throughout the midgut. biologists.com These midgut endocrine-like cells are characterized as open-type cells with processes extending towards the lumen. biologists.com Myosuppressin expression has been localized to endocrine cells in the posterior midgut of Diploptera punctata. biologists.com In Manduca sexta, myosuppressin expression in midgut endocrine cells has been described through in situ hybridization. mdpi.com Myosuppressins have been identified in the foregut and hindgut. cdnsciencepub.com FMRFamide-like immunoreactivity, which includes myosuppressins, has been detected in the midgut and gastric caeca, as well as in the nervous system associated with the gut of Locusta migratoria. cdnsciencepub.com Innervation by myosuppressin has been observed in the crop, hindgut, and rectal ampulla of Drosophila. sdbonline.org The crop and anterior midgut of adult Drosophila receive innervation from myosuppressin-positive neurons located in the PI and HCG. sdbonline.org

Table 1: Gastrointestinal Tract Localization of Myosuppressins in Insects

| Species | Tissue/Region | Localization Type | Source |

| Drosophila melanogaster | Crop | Innervation (from CNS) | sdbonline.org |

| Drosophila melanogaster | Anterior Midgut | Innervation (from CNS) | sdbonline.org |

| Drosophila melanogaster | Hindgut | Innervation | sdbonline.org |

| Drosophila melanogaster | Rectal Ampulla | Innervation | sdbonline.org |

| Rhodnius prolixus | Hindgut | Immunostained processes | biologists.com |

| Rhodnius prolixus | Midgut | Endocrine-like cells | biologists.com |

| Diploptera punctata | Posterior Midgut | Endocrine cells | biologists.com |

| Manduca sexta | Midgut | Endocrine cells (mRNA) | mdpi.com |

| Various Insects | Foregut | Presence | cdnsciencepub.com |

| Various Insects | Hindgut | Presence | cdnsciencepub.com |

| Locusta migratoria | Midgut | Immunoreactivity | cdnsciencepub.com |

| Locusta migratoria | Gastric Caeca | Immunoreactivity | cdnsciencepub.com |

| Various Insects | Stomatogastric Nervous System | Presence | psu.educsic.es |

Cardiac Tissue Localization of Myosuppressins

Myosuppressins are known to influence the contractility of cardiac tissue. nih.govscispace.comsdbonline.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net Innervation of the heart by myosuppressin has been observed in Drosophila. sdbonline.org Myosuppressin peptides are potent inhibitors of heart contractions. sdbonline.orgplos.orgnih.gov In blowflies, myosuppressin is transported from the CNS to the heart. nih.gov FMRFamide-like immunoreactive staining, which includes myosuppressins, is present in the innervation supplying the heart in the stick insect, Baculum extradentatum. researchgate.net Immunoreactive processes are located over the incurrent and excurrent ostia of the heart, within the lateral cardiac nerves, in cardiac neurons, and in paired bipolar neurons in B. extradentatum. researchgate.net

Table 2: Cardiac Tissue Localization of Myosuppressins in Insects

| Species | Tissue/Region | Localization Type | Source |

| Drosophila melanogaster | Heart | Innervation | sdbonline.org |

| Blowfly | Heart | Delivery from CNS | nih.gov |

| Baculum extradentatum | Heart innervation | Immunoreactivity | researchgate.net |

| Baculum extradentatum | Incurrent/Excurrent Ostia | Immunoreactive processes | researchgate.net |

| Baculum extradentatum | Lateral Cardiac Nerves | Immunoreactive processes | researchgate.net |

| Baculum extradentatum | Cardiac Neurons | Immunoreactive processes | researchgate.net |

| Baculum extradentatum | Paired Bipolar Neurons | Immunoreactive processes | researchgate.net |

Reproductive System Localization of Myosuppressins (e.g., Oviduct, Ejaculatory Duct)

Myosuppressins have been linked to the regulation of the insect reproductive system. researchgate.netresearchgate.netnih.govnih.gov In Drosophila, a subset of peripheral Ms-positive neurons innervates the female reproductive tract. sdbonline.org The oviduct is a recognized target for myosuppressin activity. nih.govscispace.comcsic.esnih.gov The potency of synthetic neomyosuppressin (Neb-MS) was assessed using a bioassay on the Locusta oviduct. nih.govscispace.com Myosuppressins play a significant role in reproduction by inhibiting the muscles involved in ovulation and egg-laying. nih.gov Myosuppressin also exerts inhibitory effects on the contractions of the ejaculatory duct. nih.govnih.gov In Rhodnius prolixus, nerve processes showing immunoreactivity to FMRFamide-like peptides, including myosuppressins, are found traversing regions of the male reproductive system, and transcript expression for myosuppressin receptors has been detected in the reproductive system. researchgate.netnih.gov Myosuppressin inhibits the increase in contraction frequency of the ejaculatory duct induced by proctolin (B33934) in the male reproductive system of R. prolixus. nih.gov Myosuppressin transcript levels have also been reported in the reproductive organs of Tribolium. frontiersin.org

Table 3: Reproductive System Localization of Myosuppressins in Insects

| Species | Tissue/Region | Localization Type | Source |

| Drosophila melanogaster | Female Reproductive Tract | Innervation (peripheral neurons) | sdbonline.org |

| Locusta migratoria | Oviduct | Target of activity | nih.govscispace.comcsic.es |

| Various Insects | Oviduct | Inhibition of contractions | nih.gov |

| Rhodnius prolixus | Ejaculatory Duct | Inhibition of contractions | nih.govnih.gov |

| Rhodnius prolixus | Male Reproductive System | Immunoreactive nerve processes | researchgate.netnih.gov |

| Rhodnius prolixus | Reproductive System | Receptor transcript expression | researchgate.netnih.gov |

| Tribolium | Reproductive Organs | Transcript levels | frontiersin.org |

Neurohemal Organ Association of Myosuppressins (e.g., Corpora Cardiaca)

Neomyosuppressin, a decapeptide with the sequence TDVDHVFLRFamide, is a member of the myosuppressin family of neuropeptides. Myosuppressins are characterized by their C-terminal -FLRFamide or -RFamide sequence and are known for their inhibitory effects on insect visceral muscles. Research across various insect species has indicated that myosuppressins are synthesized in the central nervous system and can be released into the hemolymph from neurohemal organs.

The corpora cardiaca (CC) are principal neurohemal organs in insects, serving as storage and release sites for neuropeptides produced by neurosecretory cells in the brain. Immunocytochemical and in situ hybridization studies have provided significant evidence for the presence of myosuppressins within these structures. For instance, myosuppressin-like immunoreactive fibers have been detected in the hypocerebral ganglion/corpora cardiaca complex of the blow fly Phormia regina. Dromyosuppressin, a peptide closely related to Neomyosuppressin with high sequence homology, also shows immunoreactivity in this complex.

The isolation of Neomyosuppressin itself from head extracts of the grey fleshfly Neobellieria bullata suggests its presence in cephalic neurohemal structures, which would include the corpora cardiaca. Furthermore, a study on Manduca sexta isolated a peptide referred to as ManducaFLRFamide, identical in sequence to Neomyosuppressin, from extracts of brain-associated neurohemal structures. These findings collectively support the localization of Neomyosuppressin within neurohemal organs.

Peptidomic analysis of the CNS-associated neurohemal systems in adult Drosophila melanogaster identified myosuppressin as one of the major peptides present at the neurohemal release sites of the brain. While this study specifically examined Drosophila myosuppressin, it reinforces the general role of myosuppressins being released from brain-associated neurohemal organs, functionally analogous to the corpora cardiaca in other insects.

The presence of myosuppressins, including Neomyosuppressin or highly homologous peptides, in neurohemal organs like the corpora cardiaca is consistent with their proposed function as neurohormones that modulate peripheral tissues, such as the visceral muscles of the gut. Release from these neurohemal sites allows the peptides to enter the circulatory system and act on distant targets.

Physiological Functions and Biological Actions of Neomyosuppressin

Modulation of Invertebrate Muscle Contraction Dynamics

Myosuppressins are recognized as important myoinhibitors in arthropods, regulating muscle activity by promoting relaxation. researchgate.netdntb.gov.uaresearchgate.net They have been shown to inhibit spontaneous muscle contractions in a variety of invertebrates. researchgate.netbiologists.comcambridge.orgumich.edunih.gov

Myoinhibitory Effects on Visceral Muscles

Neomyosuppressin and other myosuppressins exhibit potent inhibitory effects on the contraction of invertebrate visceral muscles. scispace.comresearchgate.netsdbonline.orgresearchgate.netumich.edunih.gov This modulation is crucial for regulating processes within the digestive and reproductive systems. researchgate.netresearchgate.netnih.gov

Regulation of Gastrointestinal Muscle Activity (e.g., Hindgut, Crop)

Neomyosuppressin has been specifically shown to inhibit spontaneous contractions of isolated hindgut preparations. scispace.comnih.govumich.edu Studies on the grey fleshfly, Neobellieria bullata, from which neomyosuppressin was first isolated, demonstrated its strong inhibitory activity on spontaneous visceral muscle movement. scispace.comnih.gov For instance, a concentration of approximately 8 x 10⁻¹¹ M of synthetic neomyosuppressin resulted in complete inhibition of gut motility in the Leucophaea maderae hindgut bioassay. scispace.com Similarly, dromyosuppressin, a closely related myosuppressin from Drosophila melanogaster, also inhibits spontaneous contraction of isolated hindgut. umich.edu Myosuppressins generally appear to play a role in digestion by inhibiting visceral muscle contraction of the alimentary tract. researchgate.net In Blattella germanica, leucomyosuppressin (B1674809) (LMS), another myosuppressin, elicited a powerful myoinhibitory effect on both foregut and hindgut. csic.es Dromyosuppressin has also been shown to affect crop motility, slowing the rate of contractions in Phormia regina. nih.gov

| Peptide | Organ Tested | Species Tested | Effect on Contraction | Threshold Concentration (M) | Source |

| Neomyosuppressin | Hindgut | Leucophaea maderae | Inhibitory | 8.6 ± 0.5 x 10⁻¹¹ | scispace.com |

| Neomyosuppressin | Oviduct | Locusta migratoria | Inhibitory | 3.4 ± 0.5 x 10⁻¹⁰ | scispace.com |

| Dromyosuppressin | Hindgut | Drosophila melanogaster | Inhibitory | Not specified | umich.edu |

| Dromyosuppressin | Crop | Phormia regina | Inhibitory (slowed rate) | 10⁻⁶ | nih.gov |

| Leucomyosuppressin | Foregut & Hindgut | Blattella germanica | Inhibitory | ~10⁻¹⁰ | csic.es |

| Rhopr-MS | Anterior Midgut | Rhodnius prolixus | Inhibitory | 10⁻¹² to 10⁻¹¹ | biologists.com |

| Rhopr-MS | Hindgut | Rhodnius prolixus | Inhibitory | 10⁻¹² to 10⁻¹¹ | biologists.com |

Control of Reproductive Tract Muscle Contractions (e.g., Oviduct, Ejaculatory Duct)

Myosuppressins also influence the muscle contractions of the reproductive tract. researchgate.netresearchgate.netnih.gov Neomyosuppressin has been found to inhibit spontaneous contractions of the oviduct. scispace.comnih.gov In the Locusta migratoria oviduct bioassay, the threshold level for synthetic neomyosuppressin was determined to be 3.4 ± 0.5 x 10⁻¹⁰ M for inhibiting spontaneous movement. scispace.com Myosuppressins are reported to play an important role in reproduction by inhibiting muscles responsible for ovulation and egg-laying. nih.gov They have also been shown to inhibit contractions of the ejaculatory duct. nih.govnih.gov For example, Zopat-MS-2, a myosuppressin from Zophobas atratus, inhibited contractions of the isolated ejaculatory duct and oviduct of adult beetles. nih.gov

Cardiotropic Actions of Myosuppressins

Myosuppressins are known to have cardiotropic effects, modulating the activity of the heart in invertebrates. scispace.comresearchgate.netbiologists.comnih.govcambridge.org

Decrease in Cardiac Contraction Frequency and Amplitude

Myosuppressins generally decrease cardiac contractility. sdbonline.orgnih.gov Studies have shown that myosuppressins can reduce both the frequency and amplitude of heart contractions in various insect species. scispace.comresearchgate.netbiologists.comnih.govcambridge.org For instance, Rhopr-MS from Rhodnius prolixus decreased heart rate in a dose-dependent manner, with total inhibition occurring at 10⁻⁷ mol l⁻¹. biologists.com In the American lobster, Homarus americanus, a crustacean myosuppressin caused a decrease in heartbeat frequency in the intact animal and a decrease in the frequency and an increase in the amplitude of heart contractions in the in vitro heart. nih.gov Zopat-MS-2 inhibited contractions of the isolated heart of adult Zophobas atratus beetles. nih.gov

Differential Effects on Cardiac Pacemaker Activities

Myosuppressins can influence cardiac pacemaker activity. researchgate.netnih.gov In Homarus americanus, myosuppressin induced a hyperpolarization of the resting membrane potential of cardiac motor neurons and a decrease in the cycle frequency of their bursting in the isolated cardiac ganglion. nih.gov While the general effect is inhibitory, some myosuppressins have been reported to induce bimodal effects on heart contractile activity depending on the developmental stage or specific conditions. nih.gov

Effects on Skeletal Muscle Excitability and Contraction Force

While primarily known for its inhibitory effects on visceral muscles, research suggests that myosuppressins may have distinct effects on different muscle types. Studies on the cockroach Periplaneta americana indicate that muscles of the legs, which are skeletal muscles, receive innervation by FMRFamide-related peptide-containing neurons. nih.gov These findings suggest a potential role for myosuppressin in modulating the mechanics of skeletal muscle contraction, possibly enhancing the force of contractions in skeletal muscles, in contrast to its inhibitory effect on visceral muscles. nih.gov Excitation-contraction coupling in skeletal muscle involves the rapid communication between electrical events in the muscle fiber membrane and the release of Ca²⁺ from the sarcoplasmic reticulum, leading to contraction. nih.govnih.govelifesciences.org The force of skeletal muscle contraction is proportional to the number of actin-myosin bonds formed. e-safe-anaesthesia.org

Role in Digestive Processes and Metabolism

Neomyosuppressin plays a significant role in regulating digestive processes and influencing metabolism in insects. nih.gov

Regulation of Alimentary Tract Peristalsis and Emptying

Myosuppressin is considered to play an important role in digestion by inhibiting the peristaltic contraction of the alimentary tract. nih.gov Peristalsis is the involuntary wave-like muscle movement that propels food through the digestive system. nih.govclevelandclinic.org This process involves the coordinated contraction and relaxation of circular and longitudinal muscles in the gut wall. nih.govclevelandclinic.org Inhibition of peristalsis by neomyosuppressin would therefore affect the rate at which food moves through the digestive tract and influence gut emptying. nih.govphysionet.org Studies on the blow fly Phormia regina have shown that dromyosuppressin, a related myosuppressin, can modulate crop contractions, suggesting neural regulation of crop motility by myosuppressins. nih.gov

Influence on Digestive Enzyme Release (e.g., Invertase, α-Amylase)

Impact on Hemolymph Sugar Homeostasis

Myosuppressin has been shown to increase the level of free sugar in the hemolymph. nih.gov Hemolymph is the circulatory fluid in insects, analogous to blood in vertebrates. researchgate.net Hemolymph sugar homeostasis, particularly the regulation of trehalose (B1683222) and glucose levels, is crucial for providing energy for insect activities. researchgate.netnih.govwikipedia.org While adipokinetic hormones are primary regulators of hemolymph sugar, the influence of myosuppressin suggests a broader neuroendocrine control over energy metabolism. nih.govwikipedia.orgnih.gov

Influence on Feeding Behavior

Neomyosuppressin is known to influence feeding behavior in insects. annualreviews.orgnih.govscholaris.ca

Inhibition of Food Intake

Studies have demonstrated that neomyosuppressin inhibits food intake. annualreviews.orgnih.govscholaris.ca This inhibitory effect on feeding behavior aligns with its role in slowing down digestive processes, potentially signaling a state of satiety or reduced need for further food consumption. nih.govbrown.eduscielo.brnews-medical.net

Modulation of Food Distribution within the Gut

Neomyosuppressin and other myosuppressins have been shown to have myoinhibitory effects on the visceral muscles of the alimentary tract, including the foregut, midgut, and hindgut. thegoodscentscompany.comufmg.brnih.govresearchgate.netuni-freiburg.detargetmol.cncsic.es This inhibitory action on gut muscle contraction plays a role in regulating gut motility. By modulating the contractile state of the gut musculature, myosuppressins can influence the rate at which food moves through the digestive system, thereby affecting food distribution and processing within the gut. Studies have demonstrated that myosuppressins inhibit spontaneous contractions in the hindgut of species like Leucophaea maderae. nih.govuni-freiburg.de This modulation of gut activity is a key aspect of their physiological function related to feeding and digestion.

Involvement in Reproductive Physiology Beyond Muscle Control

Beyond their direct effects on muscle contraction, myosuppressins are implicated in broader aspects of reproductive physiology in insects. They have been localized in the reproductive system and are thought to influence processes related to reproduction. thegoodscentscompany.comufmg.br For instance, myosuppressins have been investigated for their role in fecundity in insects such as the Colorado potato beetle, Leptinotarsa decemlineata. thegoodscentscompany.comuni-freiburg.de While their precise mechanisms beyond muscle inhibition in reproduction are still being explored, their presence in reproductive tissues and observed influence on reproductive outcomes suggest a more extensive involvement.

A significant role of myosuppressins in reproductive physiology is their involvement in the regulation of ovulation and egg-laying. These processes are dependent on coordinated muscle contractions of the reproductive tract. Myosuppressins have been shown to inhibit the muscles responsible for ovulation and egg-laying in various insect species. uni-freiburg.denih.gov This inhibitory effect can modulate the timing and execution of egg release. For example, studies on the oviducts of Locusta migratoria have demonstrated myoinhibitory effects of myosuppressins. nih.govuni-freiburg.de

Other Pleiotropic Functions of Myosuppressins

Myosuppressins exhibit pleiotropic effects, influencing various physiological processes in insects beyond muscle control and reproduction. One notable function is their role in regulating developmental processes. thegoodscentscompany.com

Mechanisms of Action and Signal Transduction Pathways

Myosuppressin-Receptor Binding Characteristics and Ligand Selectivity

Myosuppressins mediate their effects by binding to G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that play a pivotal role in cellular signaling. sdbonline.orgplos.orgwikipedia.org In the fruit fly, Drosophila melanogaster, two distinct myosuppressin receptors have been identified: DrmMS-R1 and DrmMS-R2. plos.orgnih.gov The binding of myosuppressin to these receptors is a critical first step in its signaling pathway. sdbonline.org

Both the N-terminal and C-terminal regions of the myosuppressin peptide are crucial for effective receptor binding and the subsequent activation of signaling pathways. plos.org The C-terminus of myosuppressins typically ends in RF-NH2 (arginine-phenylalanine-amide), a feature common to a superfamily of related peptides. sdbonline.orgplos.org While this C-terminal motif is important, the N-terminal extension, which is unique in length and sequence among different myosuppressins, plays a significant role in determining the peptide's activity and selectivity. plos.org

Ligand selectivity is demonstrated by how structural modifications, particularly at the N-terminus, affect the peptide's interaction with the receptor. Molecular docking studies have revealed that active truncated analogs of Drosophila myosuppressin interact with a "3-6 lock" in the DMS-R2 receptor, disrupting specific salt bridges. nih.gov Furthermore, the inhibitory effect on heart muscle contractility may be linked to the ligand's contact with a specific tyrosine residue (Y78) on the receptor, an interaction that is absent in analogs that cause an increase in contractility. nih.govresearchgate.net This demonstrates that subtle changes in the peptide's structure can lead to different receptor conformations and, consequently, different biological outcomes, a concept known as biased agonism or functional selectivity. nih.gov

Intracellular Signaling Cascades Mediated by Myosuppressin Receptors

Upon binding of myosuppressin to its GPCR, the receptor undergoes a conformational change that initiates a series of intracellular events known as a signaling cascade. sdbonline.orgyoutube.com These cascades serve to amplify the initial signal and translate it into a specific cellular response. youtube.com The signaling pathway for myosuppressin is described as a ligand-directed process, where the structure of the peptide ligand dictates the specific downstream pathway that is activated. sdbonline.orgnih.gov

As myosuppressin receptors are GPCRs, their signaling is fundamentally dependent on heterotrimeric G proteins, which consist of alpha (α), beta (β), and gamma (γ) subunits. sdbonline.orgmsu.edu In its inactive state, the G protein's α-subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP). msu.edu Ligand binding to the GPCR promotes the exchange of GDP for guanosine triphosphate (GTP) on the α-subunit. wikipedia.orgscience.gov This exchange causes the G protein to become active and dissociate into an α-subunit and a βγ-dimer, both of which can then interact with downstream effector molecules to propagate the signal. wikipedia.orgscience.gov

The specific type of G protein α-subunit (e.g., Gαs, Gαi, Gαq) that couples to the receptor determines the nature of the subsequent signaling cascade. msu.edukhanacademy.org Given the predominantly inhibitory functions of myosuppressins, such as reducing heart rate and gut motility, it is likely that their receptors couple to inhibitory G proteins (Gαi). sdbonline.orgnih.gov Gαi proteins typically inhibit the activity of the enzyme adenylyl cyclase. nih.govnih.gov

Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger molecule involved in numerous cellular signaling pathways. patsnap.comcusabio.comnih.gov Its intracellular concentration is primarily regulated by the enzyme adenylyl cyclase, which synthesizes cAMP from adenosine triphosphate (ATP). cusabio.comwikipedia.org

In the context of myosuppressin signaling, the activation of an inhibitory G protein (Gαi) by the myosuppressin receptor leads to the inhibition of adenylyl cyclase. nih.gov This suppression of enzyme activity results in a decrease in the intracellular levels of cAMP. nih.gov This reduction in the second messenger cAMP is a key step in transmitting the inhibitory signal of myosuppressin throughout the cell. asbmb.org

One of the primary downstream targets of cAMP is protein kinase A (PKA), also known as cAMP-dependent protein kinase. patsnap.comwikipedia.org PKA is a central enzyme in many signaling cascades and functions by phosphorylating (adding a phosphate (B84403) group to) various target proteins, thereby altering their activity. nih.govyoutube.com

PKA typically exists as an inactive tetramer, composed of two regulatory subunits and two catalytic subunits. youtube.comfrontiersin.org When intracellular cAMP levels are low, as is expected in the myosuppressin signaling pathway, cAMP does not bind to the regulatory subunits of PKA. This keeps the catalytic subunits bound and inactive. youtube.com A reduction in PKA activity means that its downstream target proteins are not phosphorylated, leading to the ultimate physiological response, such as the relaxation of muscle fibers and a decrease in contraction frequency. nih.gov

Structure-Activity Relationship (SAR) Studies of Neomyosuppressin and its Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a peptide like myosuppressin relates to its biological function. nih.gov These studies involve synthesizing and testing various analogs of the native peptide to identify which amino acid residues and structural features are critical for its activity. nih.govresearchgate.net For myosuppressins, SAR studies have highlighted the distinct roles of different parts of the peptide sequence in receptor binding and activation. plos.orgnih.gov

Research on Drosophila myosuppressin (DMS; TDVDHVFLRF-NH₂) has shown that the active core of the peptide can differ between tissues and developmental stages. nih.gov For example, the minimal sequence required for activity in the adult gut is DHVFLRFamide, while in the pupal heart, it is VFLRFamide. nih.gov

The N-terminal region of myosuppressins, which varies in length and amino acid composition across different species, is a critical determinant of their biological activity. plos.orgnih.gov Both the N-terminus and the conserved C-terminus are vital for binding to the receptor and initiating the signaling cascade. plos.org

Studies using a series of N-terminally truncated analogs of myosuppressin have revealed the profound impact of this region on the peptide's function. sdbonline.orgnih.gov In experiments measuring the contractility of the semi-isolated heart of the beetle Zophobas atratus, the full-length myosuppressin and some truncated versions caused a decrease in cardiac activity. nih.gov Surprisingly, other truncated analogs not only lost their inhibitory effect but actually caused an increase in heart contractility. sdbonline.orgnih.gov This switch from an inhibitory to an excitatory response demonstrates that the N-terminal amino acids are crucial for directing the specific signaling outcome. nih.gov This phenomenon suggests that the myosuppressin receptor can be targeted by biased agonists, where different ligands binding to the same receptor can stabilize different active conformations, leading to distinct downstream signaling and physiological effects. nih.govresearchgate.net

| Myosuppressin Analog (Sequence) | Effect on Cardiac Contractility | Reference |

|---|---|---|

| DVDHVFLRF-NH₂ | Decrease | nih.govresearchgate.net |

| VDHVFLRF-NH₂ | Increase | nih.govresearchgate.net |

| DHVFLRF-NH₂ | Increase | nih.govresearchgate.net |

| HVFLRF-NH₂ | Increase | nih.govresearchgate.net |

| VFLRF-NH₂ | Decrease | nih.govresearchgate.net |

| FLRF-NH₂ | Inactive | nih.govresearchgate.net |

Critical Role of the C-terminal RFamide Moiety for Receptor Activation

The C-terminal Arginine-Phenylalanine-amide (RFamide) is the defining characteristic of the RFamide peptide family and is indispensable for the biological activity of its members, including Neomyosuppressin. This conserved motif is fundamentally involved in the direct activation of their cognate G-protein coupled receptors (GPCRs). Extensive research, including structure-activity relationship (SAR) studies, has illuminated the precise roles of the individual components of this moiety in receptor binding and subsequent signal transduction.

The amidation of the C-terminal Phenylalanine residue is a critical post-translational modification essential for the functionality of Neomyosuppressin and other RFamide peptides. Early studies on related peptides demonstrated a dramatic loss of biological activity when the C-terminal amide was replaced with a free carboxylic acid. This highlights the amide group's crucial role in forming key interactions within the receptor's binding pocket, likely through hydrogen bonding, which are necessary to stabilize the active conformation of the receptor.

The Arginine (Arg) and Phenylalanine (Phe) residues themselves are also of paramount importance for receptor activation. The positively charged guanidinium (B1211019) group of the Arginine side chain is thought to interact with acidic residues in the transmembrane helices of the receptor, forming a salt bridge that is a key step in initiating the conformational changes that lead to G-protein coupling and signal transduction. The Phenylalanine residue, with its bulky aromatic side chain, is believed to engage in hydrophobic or π-stacking interactions within a corresponding hydrophobic pocket of the receptor, further anchoring the C-terminus of the peptide and contributing to the high-affinity binding required for activation.

Truncation and substitution studies on various RFamide peptides have consistently shown that the C-terminal dipeptide amide, Arg-Phe-NH₂, constitutes the minimal structural requirement for receptor activation, albeit often with significantly lower potency than the full-length peptide. This underscores the role of the N-terminal portion of Neomyosuppressin in enhancing binding affinity and specificity, while the C-terminal RFamide moiety acts as the primary trigger for receptor activation.

Detailed Research Findings on C-terminal Modifications

Systematic modifications of the C-terminal RFamide of peptides structurally related to Neomyosuppressin have provided granular insight into the structural requirements for receptor activation. Alanine scanning, where individual amino acids are replaced by alanine, and other amino acid substitutions have been particularly informative.

For instance, in the closely related human RFamide-related peptide-1 (hRFRP-1), substitution of the Arginine at the penultimate position with Alanine results in a complete loss of biological activity, demonstrating the absolute requirement of this residue. Similarly, modifications to the C-terminal Phenylalanine can drastically reduce or abolish activity, emphasizing the importance of its aromatic and hydrophobic properties.

The following interactive data table summarizes the findings from structure-activity relationship studies on analogues of RFamide peptides, illustrating the impact of modifications to the C-terminal RFamide moiety on receptor activation.

Comparative and Evolutionary Research on Myosuppressins

Phylogenetic Analysis of Myosuppressin Peptides and Receptors Across Species

Phylogenetic analysis of Myosuppressin peptides and their precursor sequences across various arthropod species reveals insights into their evolutionary history. Alignments of Myosuppressin prepropeptide sequences from different insects and crustaceans show a highly conserved sequence in the mature Myosuppessin peptide region, particularly in the C-terminal portion nih.govbiologists.compsu.eduresearchgate.net. Phylogenetic trees constructed using these sequences generally reflect established arthropod phylogeny, supporting the co-evolution of receptors and species while maintaining physiological functions researchgate.netijbs.com.

Studies have included sequences from a range of species, such as Rhodnius prolixus, Acyrthosiphon pisum, Blattella germanica, Diploptera punctata, Drosophila melanogaster, Anopheles gambiae, and several crustacean species biologists.com. Phylogenetic analysis of Myosuppressin precursors suggests an accelerated evolution in Lepidoptera and Diptera compared to Dictyoptera, although radical changes in the active peptide sequence appear more pronounced in Lepidoptera psu.edu. The organization of Myosuppressin precursor proteins is generally conserved across species, typically ranging from 70 to 100 amino acids in length, with the mature peptide located in the C-terminal region nih.govpsu.eduresearchgate.net.

Myosuppressin receptors belong to the G protein-coupled receptor (GPCR) superfamily and are also highly conserved throughout evolution frontiersin.orgresearchgate.net. Phylogenetic analysis of neuropeptide GPCRs, including Myosuppressin receptors, has helped reconstruct the phyletic distribution of receptor families and indicates extensive conservation and long-term coevolution of receptor-ligand pairs frontiersin.orgnih.gov. Myosuppressin receptors cluster with mollusk and annelid receptors, suggesting the presence of orthologous peptides in lophotrochozoans, likely the myomodulins, which share a C-terminal LR[MLF]-NH2 motif with Myosuppressins nih.govpnas.org.

Inter-Species Homology and Conservation of Myosuppressin Systems

The Myosuppressin system, encompassing both the peptide ligands and their cognate receptors, exhibits significant inter-species homology and conservation across diverse arthropod taxa.

Conservation Across Diverse Arthropod Taxa (e.g., Diptera, Orthoptera, Blattodea, Hemiptera, Crustacea)

Myosuppressins have been identified in numerous arthropod orders, including Diptera (Drosophila melanogaster, Neobellieria bullata, Anopheles gambiae), Orthoptera (Schistocerca gregaria, Locusta migratoria), Blattodea (Leucophaea maderae, Periplaneta americana, Blattella germanica), Hemiptera (Rhodnius prolixus, Acyrthosiphon pisum), and Crustacea (Procambarus clarkii, Homarus americanus, Daphnia pulex, Lepeophtheirus salmonis) researchgate.netnih.govbiologists.compsu.edu. The general conserved sequence for insect Myosuppressins is X1DVX4HX6FLRFamide, where X1, X4, and X6 represent variable amino acid residues nih.govbiologists.com. This core structure, particularly the C-terminal hexapeptide HV/SFLRFamide, is highly conserved and is often sufficient for antimyotropic activity researchgate.netpsu.edu.

Myosuppressin receptors have also been characterized in various insects, including Drosophila melanogaster, Anopheles gambiae, Aedes aegypti, Apis mellifera, Nasonia vitripennis, Tribolium castaneum, Acyrthosiphon pisum, and Bombyx mori researchgate.net. The sequences of these receptors show a high degree of similarity researchgate.net.

Evolutionary Divergence in Myosuppressin Peptide Sequences and Receptor Specificity

While the C-terminal region of Myosuppressin peptides is highly conserved, the N-terminal extension exhibits more variability in length and sequence sdbonline.organnualreviews.org. This N-terminal variability is important for binding and activating signaling pathways sdbonline.org. Evolutionary divergence in peptide sequences, particularly in the N-terminus, can influence structure-activity relationships and potentially lead to altered receptor interactions or functional selectivity nih.govresearchgate.net.

Studies on receptor specificity have shown that Myosuppessin receptors are generally specific to Myosuppessin peptides, although some cross-reactivity with other RFamide-related peptides has been observed at higher concentrations pnas.org. The evolutionary divergence in peptide sequences may be linked to the evolution of receptor specificity, where changes in the peptide sequence could drive co-evolutionary changes in the receptor to maintain or modify the functional interaction frontiersin.org. The radical changes observed in lepidopteran Myosuppressins, for example, may involve a divergence of the corresponding receptor psu.edu.

Functional Conservation and Diversification of Myosuppressin Biological Actions Across Species

Myosuppressins are primarily known for their myoinhibitory effects on visceral muscles, a function that appears largely conserved across arthropods sdbonline.orgresearchgate.netnih.gov. They inhibit spontaneous contractions of the gut and heart in various insect species sdbonline.orgresearchgate.netnih.gov. For example, Myosuppressin decreases cardiac contractility in Drosophila melanogaster and inhibits contractions in the anterior midgut and hindgut of Rhodnius prolixus sdbonline.orgscholaris.ca. Leucomyosuppressin (B1674809) inhibits foregut and hindgut contractions in Blattella germanica researchgate.net.

Beyond muscle inhibition, Myosuppressins exhibit functional diversification across species, regulating a variety of physiological processes. These include the regulation of food intake in Blattella germanica and Spodoptera littoralis, stimulation of digestive enzyme release (invertase and α-amylase) in cockroaches and weevils, and involvement in reproduction by inhibiting muscles associated with ovulation and egg-laying nih.govpsu.eduannualreviews.orgresearchgate.net. In the salmon louse, Lepeophtheirus salmonis, Myosuppressin deficiency affects muscle development and survival nih.gov. Myosuppressin has also been implicated in the regulation of pupal diapause in Mamestra brassicae by suppressing prothoracic gland activity nih.govresearchgate.net.

The effects of Myosuppressin can also be context-dependent and vary between tissues within the same species. In the locust oviduct, for instance, different Myosuppressin-related peptides or truncated versions can elicit inhibitory or even stimulatory responses, potentially acting through the same receptor but coupling to different intracellular signaling pathways biologists.com. In the lobster cardiac system, Myosuppressin has opposing actions on neurons and muscles, decreasing burst frequency in the cardiac ganglion while increasing cardiac muscle contraction force nih.gov.

Myosuppressin System Contributions to the Understanding of Insect Physiological Processes

Research on the Myosuppressin system has significantly contributed to our understanding of various insect physiological processes, particularly those involving muscle regulation, feeding, digestion, reproduction, and development.

The study of Myosuppressins has elucidated mechanisms of muscle control in insects, highlighting the role of neuropeptides in modulating the frequency and amplitude of contractions in visceral tissues like the gut and heart sdbonline.orgresearchgate.netnih.gov. The identification and characterization of Myosuppressin receptors have provided molecular targets for investigating the signaling pathways involved in these processes sdbonline.orgresearchgate.netpnas.org.

Furthermore, the diverse functions of Myosuppressins across different insect species underscore the complexity of neuropeptide signaling and its adaptation to specific physiological needs and life cycles. The involvement of Myosuppressins in regulating food intake and digestive processes highlights their role in coordinating feeding behavior and nutrient utilization nih.govpsu.eduannualreviews.orgresearchgate.net. Their influence on reproductive muscle activity demonstrates their importance in reproductive success nih.gov.

The comparative and evolutionary studies of the Myosuppressin system across arthropods provide a framework for understanding the evolution of neuropeptide families and how structural variations in peptides and receptors can lead to functional diversification. This knowledge is crucial for a comprehensive understanding of insect endocrinology and physiology and can potentially inform the development of targeted pest control strategies researchgate.netnih.govresearchgate.net.

| Myosuppressin Peptide Name | Source Species | Sequence | PubChem CID |

| Leucomyosuppressin (LMS) | Leucophaea maderae | pQDVDHVFLRFamide | 135413004 |

| Dromyosuppressin (DMS) | Drosophila melanogaster | TDVDHVFLRFamide | 135413005 |

| Neomyosuppressin | Neobellieria bullata | TDVDHVFLRFamide | 135413005 |

| Rhopr-MS | Rhodnius prolixus | pQDIDHVFMRFamide | Not Available |

| LsalMS | Lepeophtheirus salmonis | Not explicitly stated in search results | Not Available |

Methodological Approaches in Neomyosuppressin Research

Bioassay Systems for Assessing Myosuppressin Biological Activity In Vitro

In vitro bioassays using isolated tissue preparations are fundamental for assessing the biological activity of neomyosuppressin and other myosuppressins. These systems allow for the direct observation of peptide effects on muscle contractility. The activity of biological samples during purification steps is often monitored using heterologous bioassay systems. scispace.comnih.gov

Isolated Tissue Preparations (e.g., Hindgut, Oviduct, Heart, Crop)

Various isolated insect tissue preparations are utilized to study the effects of myosuppressins. These include the hindgut, oviduct, heart, and crop. scispace.comdntb.gov.uanih.govnih.govsdbonline.org

Hindgut: The isolated hindgut of insects like Leucophaea maderae is a common preparation used to assess the myoinhibitory activity of neomyosuppressin. scispace.comnih.gov Neomyosuppressin was found to have a threshold level of 8.6 ± 0.5 x 10⁻¹¹ M for complete gut motility inhibition in the Leucophaea hindgut bioassay. scispace.comnih.gov Leucomyosuppressin (B1674809) has also been shown to reduce the amplitude of hindgut contractions in Aedes aegypti. biologists.com

Oviduct: The oviduct is another tissue used to study myosuppressin activity. scispace.comnih.gov In the Locusta oviduct bioassay, the threshold level for synthetic neomyosuppressin was determined to be 3.4 ± 0.5 x 10⁻¹⁰ M for inhibiting spontaneous movement. scispace.comnih.gov Leucomyosuppressin decreased the amplitude of oviduct contractions in Aedes aegypti. biologists.com

Heart: Isolated heart preparations are used to investigate the cardioinhibitory effects of myosuppressins. nih.govoup.comoup.comresearchgate.net Studies using a semi-isolated heart bioassay in the beetle Zophobas atratus have explored the structure-activity relationship of myosuppressin analogs on cardiac contractility. nih.govresearchgate.net Drosophila melanogaster myosuppressin (DMS) decreases cardiac contractility. nih.govnih.gov In the American lobster, Homarus americanus, myosuppressin decreases heartbeat frequency in the intact animal and reduces the frequency and increases the amplitude of contractions in the in vitro heart. oup.comnih.gov

Crop: The crop, particularly in flies, is used to study the relaxant properties of myosuppressins on insect muscles. sdbonline.orgresearchgate.net An in vitro bioassay using the Phormia regina crop has been established to explore the mechanisms regulating crop movement. researchgate.net DMS has been shown to stop D. melanogaster crop motility at higher concentrations and slow blow fly crop motility at lower concentrations. annualreviews.org

Data from Bioassays:

| Tissue | Species | Peptide | Effect on Motility/Contractility | Threshold/EC₅₀ | Citation |

| Hindgut | Leucophaea maderae | Neomyosuppressin | Inhibition | 8.6 ± 0.5 x 10⁻¹¹ M | scispace.comnih.gov |

| Oviduct | Locusta migratoria | Neomyosuppressin | Inhibition | 3.4 ± 0.5 x 10⁻¹⁰ M | scispace.comnih.gov |

| Hindgut | Aedes aegypti | Leucomyosuppressin | Decreased amplitude | Not specified | biologists.com |

| Oviduct | Aedes aegypti | Leucomyosuppressin | Decreased amplitude | Threshold 10⁻¹² M reported for some preparations | biologists.com |

| Heart | Zophobas atratus | Myosuppressin | Negative chronotropic effect | 1 x 10⁻⁹ M (20% inhibition for Zopat-MS-2) | oup.com |

| Heart | Homarus americanus | Myosuppressin | Decreased frequency, Increased amplitude | Frequency threshold: 10⁻⁸ to 10⁻⁹ mol l⁻¹; Amplitude threshold: 10⁻⁷ to 10⁻⁸ mol l⁻¹ | nih.gov |

| Crop | Phormia regina | Dromyosuppressin | Slowed motility | 2.5 x 10⁻⁸ M | annualreviews.org |

| Crop | D. melanogaster | Dromyosuppressin | Stops motility | 10⁻⁶ M | annualreviews.org |

Electrophysiological Recordings of Muscle Contractions

Electrophysiological recordings are used to measure the electrical activity associated with muscle contractions, providing a more detailed understanding of how myosuppressins modulate muscle function. bowdoin.educore.ac.uknih.govmdpi.come-jmd.orgbiorxiv.org This technique can involve recording membrane potentials or currents in muscle cells or associated neurons. bowdoin.educore.ac.uknih.gov For instance, sharp intracellular recordings have been used to show that myosuppressin decreased burst frequency and the rate of depolarization during the inter-burst interval in motor neurons of the crustacean cardiac ganglion. bowdoin.edu Two-electrode voltage clamp has also been employed to examine the effect of myosuppressin on outward currents in these neurons. bowdoin.edu In the lobster cardiac ganglion, myosuppressin induced hyperpolarization of the resting membrane potential of cardiac motor neurons. oup.comnih.gov

Molecular and Genetic Manipulation Techniques

Molecular and genetic techniques are crucial for investigating the genes encoding neomyosuppressin and its receptors, as well as for analyzing their function. sdbonline.orgcore.ac.ukresearchgate.netnih.govcapes.gov.br

Gene Cloning and Heterologous Expression Studies

Gene cloning is used to isolate the DNA sequences encoding myosuppressin precursors and their receptors. researchgate.netnih.govresearchgate.netnih.govcapes.gov.brpnas.orgresearchgate.net Heterologous expression studies involve introducing these cloned genes into host cells (e.g., Chinese hamster ovary cells) to produce the corresponding proteins, allowing for functional characterization of the receptors. nih.govresearchgate.netcapes.gov.brpnas.org For example, the cDNAs corresponding to two Drosophila genes, CG8985 and CG13803, predicted to code for G protein-coupled receptors, were cloned and expressed in Chinese hamster ovary cells. nih.govresearchgate.netcapes.gov.brpnas.org These studies confirmed that the expressed proteins were receptors activated by Drosophila myosuppressin. nih.govresearchgate.netcapes.gov.brpnas.org The myosuppressin gene has also been cloned from a central nervous system cDNA library of Rhodnius prolixus. researchgate.netresearchgate.net

RNA Interference (RNAi) for Myosuppressin Knockdown and Functional Analysis

Mutational Analysis of Myosuppressin Receptors for Structure-Function Insights

Mutational analysis involves introducing specific changes (mutations) into the DNA sequence of myosuppressin receptors to understand how different parts of the receptor protein contribute to its structure and function, including ligand binding and signaling. researchgate.netsdbonline.orgresearchgate.netresearchgate.net Studies on Drosophila melanogaster myosuppressin receptors (MsR1 and MsR2) have utilized genetic manipulations, including the use of mutants, to investigate their function. sdbonline.org For example, a MsR1TGEM mutant was used to confirm the role of MsR1 in mediating crop enlargement. sdbonline.org Mutational analysis can help identify key residues or domains involved in receptor activation and interaction with myosuppressin. researchgate.netresearchgate.net

Immunological Detection and Mapping Methods

Immunological methods are crucial for visualizing the location of neomyosuppressin and myosuppressin-like peptides within tissues and cells. These techniques rely on the specificity of antibodies to bind to their target peptides.

Immunohistochemical and Immunocytochemical Localization

Immunohistochemistry and immunocytochemistry are widely used techniques to visualize the cellular and tissue localization of neomyosuppressin and myosuppressin-like peptides. These methods involve incubating tissue samples with the specific antisera, followed by detection of the antibody-peptide complex using labeled secondary antibodies (e.g., fluorescently labeled). nih.govumich.edubiologists.com

Studies utilizing immunohistochemistry with anti-RFamide antibodies or dromyosuppressin-specific antisera have revealed the presence of myosuppressin-like peptides in various insect tissues, including the central nervous system (CNS), stomatogastric nervous system, foregut, and midgut. nih.govbiologists.comnih.gov For example, dromyosuppressin immunoreactivity has been observed in cells and processes within the adult brain and thoracoabdominal ganglia of blowflies, with fibers innervating the heart and aorta. nih.gov In Rhodnius prolixus, immunohistochemistry has suggested the presence of an RFamide-like peptide in endocrine-like cells in the midgut. biologists.com In Drosophila melanogaster, dromyosuppressin immunoreactivity appears in specific cells in the medial protocerebrum during embryonic development, with the number of immunoreactive cells increasing in the brain and ventral ganglion during larval stages. umich.edu Immunoreactive fibers extend from brain cells into the ventral ganglion. umich.edu In adult Drosophila, expression is observed in the rectum and immunoreactive fibers in the crop, potentially extending from the CNS. umich.edu

These studies demonstrate that immunohistochemistry provides valuable spatial information about where myosuppressins are located, suggesting potential sites of synthesis, storage, and release, and hinting at their roles as neurotransmitters, neuromodulators, or circulating hormones. nih.govbiologists.comresearchgate.net

In Situ Hybridization for Gene Expression Mapping

In situ hybridization is a molecular technique used to detect and localize specific messenger RNA (mRNA) sequences within tissue sections. This method provides information about where the gene encoding the neuropeptide precursor is being transcribed, indicating the sites of peptide synthesis. isyslab.info

In the context of myosuppressin research, in situ hybridization has been employed to map the expression of the myosuppressin gene in various insects. biologists.comresearchgate.netnih.gov For instance, in Rhodnius prolixus, RT-PCR and in situ hybridization have shown that the myosuppressin mRNA is expressed in the CNS and posterior midgut. biologists.com In Manduca sexta and Diploptera punctata, in situ hybridization revealed myosuppressin expression in endocrine cells of the posterior midgut. biologists.com Studies in Drosophila punctata have shown myosuppressin gene expression to be most abundant in the brain, optic lobes, and frontal and subesophageal ganglia, with expression in cells of the pars intercerebralis. researchgate.net In male Gryllus bimaculatus crickets, in situ hybridization revealed male-specific expression of myosuppressin in the terminal abdominal ganglion. nih.gov

Combining in situ hybridization data with immunohistochemical localization provides a more complete picture, distinguishing between where the peptide is synthesized and where it is stored or active.

Omics-Based Approaches in Myosuppressin Research

Omics technologies, such as peptidomics, proteomics, and transcriptomics, offer high-throughput methods for the comprehensive identification and analysis of peptides, proteins, and gene expression, respectively. These approaches have significantly advanced myosuppressin research.

Neuropeptidomics and Proteomics for Comprehensive Peptide Identification

Neuropeptidomics and proteomics involve the large-scale identification and characterization of neuropeptides and proteins present in a biological sample. Mass spectrometry-based approaches, such as MALDI-TOF, are commonly used in peptidomics to identify mature neuropeptides. isyslab.infoacs.org

Neuropeptidomic analysis of various insect tissues and species has led to the identification of myosuppressin and its isoforms. isyslab.infoacs.orgacs.org For example, peptidomic studies of the mosquito Aedes aegypti, the brain of Rhodnius prolixus, and the central nervous system of larval Drosophila melanogaster have identified myosuppressins. isyslab.info Quantitative proteomic analysis has also been used to study the dynamics of neuropeptides, including myosuppressin, in response to physiological events like blood feeding in Rhodnius prolixus. acs.org In Daphnia pulex, MALDI-TOF mass spectrometry identified myosuppressin among other neuropeptides. acs.org

These omics approaches allow for the discovery of known and novel myosuppressin peptides, providing insights into their diversity and presence across different species and tissues.

| Species | Tissue/Sample | Method Used | Myosuppressin Identified? | Notes | Source |

|---|---|---|---|---|---|

| Neobellieria bullata | Grey fleshfly | Isolation, structural char. | Yes | Neomyosuppressin isolated | isyslab.infodntb.gov.ua |

| Leucophaea maderae | Cockroach head extracts | Bioassay (hindgut contraction) | Yes | Leucomyosuppressin isolated | isyslab.infosdbonline.org |

| Drosophila melanogaster | Larval CNS | Peptidomics (Mass Spectrometry) | Yes | Dromyosuppressin identified | isyslab.info |

| Aedes aegypti | Mosquito | Neuropeptidomics | Yes | Identified myosuppressin | isyslab.info |

| Rhodnius prolixus | Brain, Midgut | Neuropeptidomics, Proteomics | Yes | Unusual myosuppressin sequence identified | isyslab.infobiologists.comacs.org |

| Daphnia pulex | Water flea | Peptidomics (MALDI-TOF) | Yes | Identified myosuppressin | acs.org |

| Delia radicum | Larval CNS, neurohemal org | Peptidomics | Yes | Identified myosuppressin | plos.org |

Bioinformatic Prediction and Annotation of Myosuppressin Homologs and Receptors

Bioinformatic approaches play a crucial role in identifying putative myosuppressin precursors and receptors based on genomic and transcriptomic data. These methods involve searching for sequences homologous to known myosuppressin genes and receptors in newly sequenced genomes or transcriptomes. acs.orgnih.govresearchgate.netbiorxiv.org

Software tools and databases are used for tasks such as signal peptide prediction, cleavage site analysis to predict mature peptides from precursors, and transmembrane helix prediction for receptor identification. nih.gov Homology searches using tools like BLAST are fundamental in identifying potential myosuppressin system components across different species. nih.gov Phylogenetic analysis helps in understanding the evolutionary relationships between myosuppressin homologs and receptors. researchgate.netbiorxiv.orgfrontiersin.org

Bioinformatic analyses have led to the prediction and annotation of myosuppressin precursors and receptors in numerous insect species based on available genomic and transcriptomic data. nih.govresearchgate.netfrontiersin.orgplos.orgresearchgate.net For example, analysis of the Nyssorhynchus albimanus brain transcriptome identified a myosuppressin neuropeptide precursor. nih.gov Studies have also identified myosuppressin receptor orthologs in various Drosophila and mosquito species, noting that Drosophila melanogaster has two predicted myosuppressin receptors while Anopheles gambiae and Rhodnius prolixus have a single ortholog. researchgate.netfrontiersin.org Bioinformatic prediction, combined with functional assays, has been instrumental in deorphanizing myosuppressin receptors. sdbonline.orgfrontiersin.org

These computational approaches are essential for generating hypotheses about the presence and characteristics of myosuppressin systems in different organisms, guiding further experimental validation.

Future Directions and Translational Research Perspectives

Elucidating the Full Spectrum of Myosuppressin Physiological Roles in Diverse Invertebrates

While myosuppressin is known to inhibit muscle contractions in the gut and heart across various insect species, its full spectrum of physiological roles in diverse invertebrates is still being elucidated. Studies have shown its involvement in regulating cardiac and skeletal muscle contractility, feeding, and pupal diapause in insects. nih.gov For instance, in the Colorado potato beetle (Leptinotarsa decemlineata), myosuppressin has been shown to play an important role in regulating fecundity. nih.gov RNA interference (RNAi) targeting myosuppressin in this species resulted in a significant reduction in oviposition and oocyte size. nih.gov

Further research is needed to understand the varied functions of myosuppressin across different invertebrate phyla and classes, considering the structural conservation and activity observed in species ranging from insects like Drosophila melanogaster and Ceratitis capitata to crustaceans like Homarus americanus. whiterose.ac.uksdbonline.orgnih.govphysiology.org Investigating myosuppressin's effects on other organ systems and physiological processes, such as metabolism, development, and behavior, in a wider range of species will provide a more comprehensive picture of its biological significance. nih.govnih.gov

Table 1: Observed Physiological Roles of Myosuppressin in Selected Invertebrates

| Species | Observed Physiological Role(s) | Source |

| Colorado potato beetle (Leptinotarsa decemlineata) | Regulation of fecundity, oviposition, oocyte size | nih.gov |

| Drosophila melanogaster | Inhibition of gut and heart contractions, cardiac contractility | sdbonline.orgnih.govresearchgate.netsdbonline.org |

| Ceratitis capitata | Inhibition of crop contractions | whiterose.ac.uk |

| Leucophaea maderae | Decrease in hindgut contractions | nih.govannualreviews.org |

| Homarus americanus | Modulation of cardiac neuromuscular system, heart rate, burst duration | nih.govphysiology.org |

| Gryllus bimaculatus | Regulation of digestive function, feeding behavior | nih.gov |

| Lepeophtheirus salmonis | Muscle development, survival, moulting, spermatophore deposition, feeding | nih.gov |

Deeper Characterization of Myosuppressin Receptor Subtypes and Ligand-Receptor Interaction Mechanisms

Myosuppressin exerts its effects by binding to G protein-coupled receptors (GPCRs). sdbonline.orgresearchgate.netsdbonline.orgplos.org In Drosophila melanogaster, two myosuppressin receptors, DmsR-1 and DmsR-2, have been identified. whiterose.ac.uksdbonline.orgsdbonline.orgpnas.org Research indicates that DmsR-1 plays a critical role in the inhibition of crop contractions. whiterose.ac.uk Characterizing the different receptor subtypes across various invertebrate species and understanding the specific ligand-receptor interactions are crucial for developing targeted interventions.